![molecular formula C17H17BrN2O4 B3859604 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide](/img/structure/B3859604.png)
2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide
Overview
Description
2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide, also known as BPHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPHA is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide varies depending on its application. In anticancer research, 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In protein tyrosine phosphatase inhibition research, 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to bind to the active site of the enzyme and inhibit its activity. In acetylcholinesterase inhibition research, 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to bind to the enzyme and inhibit its activity, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects, depending on its application. In anticancer research, 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells. In protein tyrosine phosphatase inhibition research, 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to have anti-inflammatory effects. In acetylcholinesterase inhibition research, 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to improve memory and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in lab experiments is its versatility, as it can be synthesized through various methods and has potential applications in various fields. However, one limitation is that 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide. In medicinal chemistry, further studies could be conducted to investigate its potential as an anticancer agent and as an inhibitor of protein tyrosine phosphatases. In biochemistry, further studies could be conducted to investigate its ability to inhibit the activity of acetylcholinesterase. In materials science, further studies could be conducted to investigate its potential as a ligand in the synthesis of metal complexes for various applications. Overall, 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has the potential to be a valuable compound in various fields of research.
Scientific Research Applications
2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been investigated for its potential as an anticancer agent and as an inhibitor of protein tyrosine phosphatases. In biochemistry, 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In materials science, 2-(4-bromophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been used as a ligand in the synthesis of metal complexes for various applications.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-15-5-3-4-12(17(15)23-2)10-19-20-16(21)11-24-14-8-6-13(18)7-9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXSVOBHNUXPB-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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